tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO5S . It has a molecular weight of 279.353 Da . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 407.2±34.0 °C at 760 mmHg . The melting point is 95 °C . The compound’s flash point is 200.1±25.7 °C .Scientific Research Applications
Synthesis of Biologically Active Compounds : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is utilized in the synthesis of significant biological compounds. For instance, it acts as a key intermediate in the production of Vandetanib, a medication used for certain types of cancer treatment (Wang, Wang, Tang, & Xu, 2015). Similarly, it is instrumental in synthesizing other biologically active compounds such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Production of Piperidine Derivatives : The compound is pivotal in producing diverse piperidine derivatives, which have extensive applications in pharmaceuticals and synthetic chemistry. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing various piperidine derivatives (Moskalenko & Boev, 2014).
Crystallographic and Structural Studies : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate reveal its 4-enol form and provide insights into the molecular packing and hydrogen bonding within its structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Alkaloids : This compound is used in the enantioselective synthesis of various alkaloids, demonstrating its versatility as a chiral building block. For instance, it has been used to prepare biologically active alkaloids like sedridine and coniine (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).
Intermediate in Anticancer Drugs : It serves as an intermediate for small molecule anticancer drugs. The compound can be synthesized from commercially available materials and optimized for high yield, demonstrating its potential in developing new cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral . This means it’s toxic if swallowed. The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Mechanism of Action
1-Boc-4-methanesulfonyloxypiperidine, also known as tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate or 1-Boc-4-methanesulfonyloxy-piperidine, is a chemical compound with the molecular formula C11H21NO5S . It is a useful research chemical that is primarily used in the laboratory for research and development processes and in the synthesis of pharmaceuticals .
Target of Action
It is often used as an intermediate in the synthesis of various pharmaceutical compounds, suggesting that its targets may vary depending on the final product it is used to create .
Mode of Action
As an intermediate in pharmaceutical synthesis, its mode of action is likely dependent on the specific biochemical reactions it is involved in during the synthesis process .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it is likely involved in various biochemical pathways depending on the specific synthesis processes it is used in .
Pharmacokinetics
As an intermediate in pharmaceutical synthesis, its pharmacokinetic properties would be largely dependent on the final pharmaceutical product it is used to create .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects at the molecular and cellular level would be largely dependent on the final pharmaceutical product it is used to create .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQSXAIPTXOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400455 | |
Record name | tert-Butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-59-4 | |
Record name | 4-[(Methylsulfonyl)oxy]piperidine-1-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141699-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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